

# Application of 2-Isopropylthioxanthone-d7 in Toxicological Research

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## Compound of Interest

Compound Name: 2-Isopropylthioxanthone-d7

Cat. No.: B587651

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Application Note AN2025-12-18

## Introduction

2-Isopropylthioxanthone (ITX) is a photoinitiator extensively used in ultraviolet (UV) curable inks and coatings, particularly for food packaging materials.[1][2][3] Its potential migration into foodstuffs has raised toxicological concerns, prompting investigations into its safety profile.[4] [5] **2-Isopropylthioxanthone-d7** (ITX-d7) is a deuterated analog of ITX. Due to its isotopic labeling, ITX-d7 serves as an ideal internal standard for quantitative analysis of ITX in complex biological and environmental matrices using mass spectrometry-based methods. This application note details the use of ITX-d7 in toxicological studies of ITX, summarizing key toxicological findings and providing protocols for its application.

## Toxicological Profile of 2-Isopropylthioxanthone (ITX)

Toxicological studies on ITX have revealed a range of effects, from organ damage in chronic exposure studies to cellular level toxicity. While some studies have indicated a lack of genotoxic effects, concerns remain regarding its potential for other adverse health outcomes.[5]

## Chronic Toxicity

A two-year oral chronic toxicity study in rats demonstrated that high doses of ITX could lead to several adverse effects.[6] These included reduced body weight and food availability in males,

as well as a decrease in hemoglobin and red blood cell counts in both sexes.[6] Furthermore, increased serum cholesterol levels were observed, along with compensatory liver enlargement and kidney damage, specifically renal tubule cast and tubulointerstitial nephritis.[6]

## Cytotoxicity

In vitro studies using isolated rat hepatocytes have shown that thioxanthone derivatives, including ITX, can induce cytotoxic effects.[7] One of its analogues, 2,4-diethylthioxanthone (DETX), was found to cause concentration- and time-dependent cell death.[7] This cytotoxicity was associated with mitochondrial failure, depletion of cellular ATP and glutathione (GSH), and increased oxidative stress, as indicated by the accumulation of GSH disulfide and malondialdehyde.[7]

## Endocrine Disruption

Research has also pointed towards the antiestrogenic potential of ITX. In vitro assays have shown that ITX can exhibit antiestrogenic effects.[2] A study on juvenile goldfish indicated that ITX could decrease the estrogenicity of estradiol and activate crosstalk between the estrogen receptor alpha (ER $\alpha$ ) and the aryl hydrocarbon receptor (AhR) signaling pathways.[2]

## Neurotoxicity

The effects of ITX on the central nervous system have also been investigated. One study found that ITX did not produce anxiolytic or sedative effects in rats when administered orally.[5] It also did not affect the binding of benzodiazepine receptors or influence the GABA-mediated increase in chloride channel permeability in cultured cerebellar granule cells.[5]

## Application of 2-Isopropylthioxanthone-d7 as an Internal Standard

The primary application of **2-Isopropylthioxanthone-d7** in toxicological studies is as an internal standard for the accurate quantification of ITX in biological samples (e.g., blood, urine, tissue homogenates) and food matrices. Its chemical properties are nearly identical to ITX, ensuring similar behavior during sample extraction and chromatographic separation. However, its increased mass due to the seven deuterium atoms allows for its distinct detection from the non-labeled ITX by a mass spectrometer. This is crucial for correcting for any loss of analyte

during sample preparation and for variations in instrument response, thereby ensuring the accuracy and precision of the quantitative results.

## Data Presentation

Table 1: Summary of Chronic Oral Toxicity of 97% ITX in Rats (2-Year Study)[6]

Parameter	High Dosage Group (Male)	High Dosage Group (Female)	Mid Dosage Group (Male)	Control Group	p-value
Body Weight	Lower than control	-	-	Normal	< 0.05
Total Food Availability Rate	Lower than control	-	-	Normal	< 0.05
Hemoglobin (Hb)	Lower than control	Lower than control	Lower than control	Normal	< 0.01 or < 0.05
Red Blood Cell (RBC) Count	Lower than control	Lower than control	-	Normal	< 0.01 or < 0.05
Serum Cholesterol (CHO)	Higher than control	Higher than control	Higher than control	Normal	< 0.01 or < 0.05
Liver Weight and Coefficient	Higher than control	-	-	Normal	< 0.01
Renal Tubule Cast	Higher than control	-	-	Normal	< 0.01
Tubulointerstitial Nephritis	Higher than control	-	-	Normal	< 0.01

No-Observed-Adverse-Effect Level (NOAEL):

- Male Rats: > 4.06 mg/kg
- Female Rats: > 4.63 mg/kg

## Experimental Protocols

### Protocol 1: Quantification of ITX in Biological Samples using ITX-d7

Objective: To accurately quantify the concentration of ITX in biological matrices (e.g., plasma, tissue homogenate) using Liquid Chromatography-Mass Spectrometry (LC-MS) with **2-Isopropylthioxanthone-d7** as an internal standard.

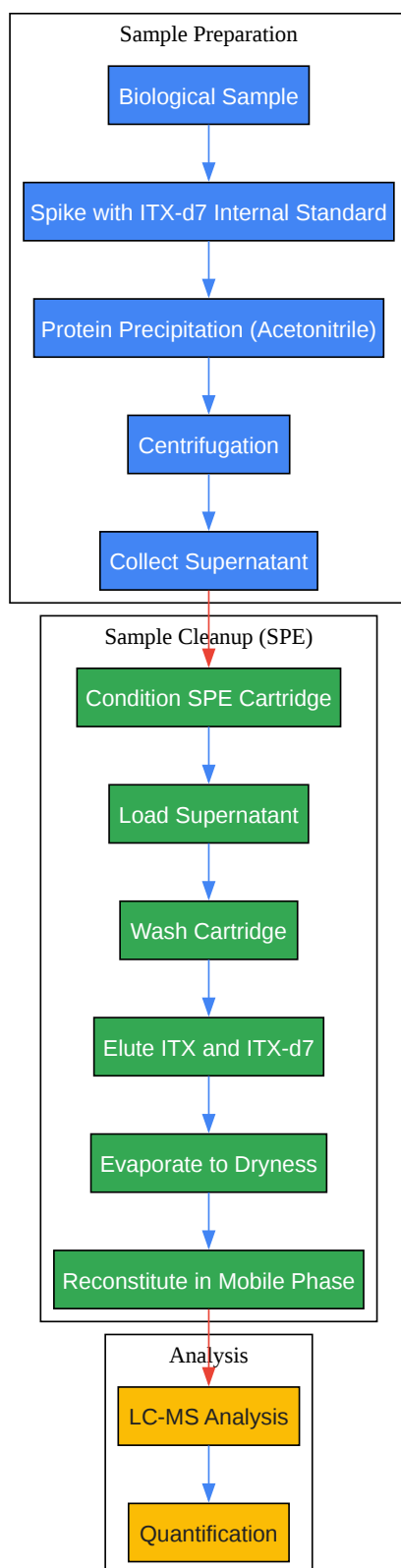
Materials:

- Biological sample (e.g., plasma, tissue homogenate)
- 2-Isopropylthioxanthone (ITX) standard
- **2-Isopropylthioxanthone-d7** (ITX-d7) internal standard solution (e.g., 1 µg/mL in methanol)
- Acetonitrile (ACN), HPLC grade
- Methanol (MeOH), HPLC grade
- Formic acid, LC-MS grade
- Water, LC-MS grade
- Solid Phase Extraction (SPE) cartridges (e.g., C18)
- Centrifuge
- Vortex mixer
- LC-MS system (e.g., HPLC coupled to a triple quadrupole mass spectrometer)

Procedure:

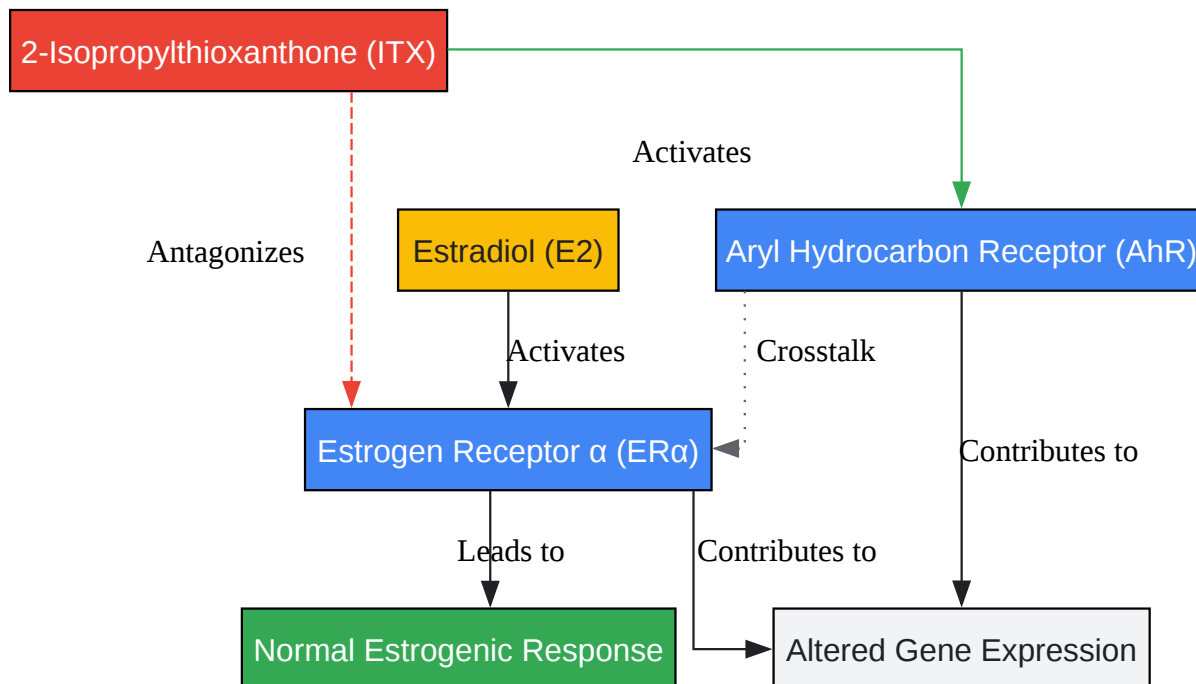
- Sample Preparation: a. Thaw frozen biological samples to room temperature. b. To 100  $\mu$ L of sample (e.g., plasma), add 10  $\mu$ L of the ITX-d7 internal standard solution. c. Add 200  $\mu$ L of cold acetonitrile to precipitate proteins. d. Vortex for 1 minute. e. Centrifuge at 10,000 x g for 10 minutes at 4°C. f. Collect the supernatant.
- Solid Phase Extraction (for cleanup and concentration, if necessary): a. Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water. b. Load the supernatant onto the SPE cartridge. c. Wash the cartridge with 1 mL of 5% methanol in water. d. Elute the analyte and internal standard with 1 mL of methanol. e. Evaporate the eluate to dryness under a gentle stream of nitrogen. f. Reconstitute the residue in 100  $\mu$ L of the mobile phase.
- LC-MS Analysis: a. Liquid Chromatography (LC) Conditions:
  - Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8  $\mu$ m)
  - Mobile Phase A: 0.1% formic acid in water
  - Mobile Phase B: 0.1% formic acid in acetonitrile
  - Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
  - Flow Rate: 0.3 mL/min
  - Injection Volume: 5  $\mu$ Lb. Mass Spectrometry (MS) Conditions:
  - Ionization Mode: Electrospray Ionization (ESI), Positive
  - Detection Mode: Multiple Reaction Monitoring (MRM)
  - Monitor the following transitions:
    - ITX: Precursor ion (m/z) -> Product ion (m/z)
    - ITX-d7: Precursor ion (m/z) -> Product ion (m/z) (Note: Precursor for ITX-d7 will be 7 Da higher than ITX)
- Quantification: a. Prepare a calibration curve using known concentrations of ITX standard spiked with the same amount of ITX-d7 internal standard. b. Plot the ratio of the peak area of ITX to the peak area of ITX-d7 against the concentration of ITX. c. Determine the concentration of ITX in the samples by interpolating their peak area ratios from the calibration curve.

## Visualizations



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Caption: Workflow for the quantification of ITX using ITX-d7.



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